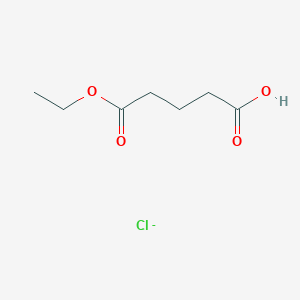
Glutaric acid monoethyl ester chloride
カタログ番号 B8522303
分子量: 195.62 g/mol
InChIキー: PBNLDFDWDJGXBT-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05141951
Procedure details


93 g aluminium chloride are added over 15 minutes at -10° C. to a solution of 52.0 g glutaric acid monoethyl ester chloride [Cl--CO--(CH2)3 --COOC2H5 ]. The mixture is stirred for 15 mins. at 0° to 10° C. and then added portion-wise over a period of 20 mins. at -5° to 10° C. to a pre-prepared solution of 50.0 g diphenylether in 150 ml dichloroethane. The reaction mixture is allowed to rise slowly to room temperature and is then stirred for 12 hours, poured onto ice and shaken well with H2O/methylene chloride. The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution, dried over MgSO4 and the solvent evaporated off. The obtained light yellow oil is crystallised from hexane/ethyl ether on an ice bath: m.p.=61°-62° C.



Name
H2O methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[CH2:6]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=O)[CH3:7].[C:17]1([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.C(Cl)Cl>ClC(Cl)C>[CH2:6]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13](=[O:15])[C:27]1[CH:28]=[CH:29][C:24]([O:23][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:25][CH:26]=1)[CH3:7] |f:0.1.2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)OC(CCCC(=O)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Step Three
|
Name
|
H2O methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
at 0° to 10° C. and then added portion-wise over a period of 20 mins
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at -5° to 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise slowly to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is then stirred for 12 hours
|
|
Duration
|
12 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained light yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is crystallised from hexane/ethyl ether on an ice bath
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(CCCC(C1=CC=C(C=C1)OC1=CC=CC=C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
